2,5-Dichloro-3-methylbenzoic acid

Vue d'ensemble

Description

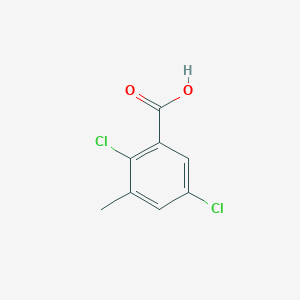

2,5-Dichloro-3-methylbenzoic Acid is a chemical compound with the molecular formula C8H6Cl2O2 . It is also known as Dicamba and is widely used in agriculture for controlling broadleaf weeds.

Molecular Structure Analysis

The molecular structure of 2,5-Dichloro-3-methylbenzoic acid consists of a benzene ring with two chlorine atoms, one methyl group, and one carboxylic acid group attached to it .Applications De Recherche Scientifique

Coordination Polymers and Crystal Structures

- Research has demonstrated the synthesis and structure elucidation of coordination polymers involving compounds related to 2,5-Dichloro-3-methylbenzoic acid. For instance, cobalt complexes with 3,5-dinitrobenzoic acid and 4,4'-bipyridine have been studied, emphasizing the solvent-dependent self-assembly and crystal lattice structures of these complexes (Pedireddi & Varughese, 2004).

Chemical Synthesis and Characterization

- The chemical synthesis and characterization of compounds structurally related to 2,5-Dichloro-3-methylbenzoic acid have been explored. One study focused on the synthesis of Chloranthraniliprole, starting from 2-amino-3-methylbenzoic acid, highlighting the steps and conditions necessary for its production (Zheng Jian-hong, 2012).

Environmental and Biological Applications

- Investigations into the degradation of similar compounds by microorganisms, such as Pseudomonas cepacia, offer insights into environmental and biological applications. These studies reveal how certain bacteria can utilize methylbenzoic acids, closely related to 2,5-Dichloro-3-methylbenzoic acid, as carbon sources, shedding light on the metabolic pathways involved (Higson & Focht, 1992).

Photocatalytic Reactions

- The photocatalytic degradation of o-methylbenzoic acid in titanium dioxide aqueous suspension has been studied, which is relevant for understanding the photocatalytic properties of similar compounds like 2,5-Dichloro-3-methylbenzoic acid. This research provides insights into how pH and anion effects influence the degradation process (Wang et al., 2000).

Fluorescent Labeling Applications

- The synthesis of a fluorescent derivative from a compound structurally similar to 2,5-Dichloro-3-methylbenzoic acid has been reported. This derivative can be used for labeling amine residues in biopolymers, indicating potential applications in biochemistry and molecular biology (Crovetto et al., 2008).

Solubility and Physical Properties

- Studies on the solubility and model correlation of related compounds in various solvents provide valuable information on the physical and chemical properties of 2,5-Dichloro-3-methylbenzoic acid. These insights are crucial for applications in material science and chemical engineering (Zhu et al., 2019).

Mécanisme D'action

Target of Action

Compounds like “2,5-Dichloro-3-methylbenzoic acid” often interact with proteins or enzymes in the body. The specific targets would depend on the structure of the compound and its chemical properties .

Mode of Action

The mode of action would depend on the specific targets of the compound. It could act as an inhibitor, activator, or modulator of its target .

Biochemical Pathways

The compound could be involved in various biochemical pathways depending on its targets. For example, it could be involved in metabolic pathways or signal transduction pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, its solubility could affect its absorption and distribution, and its chemical structure could affect how it is metabolized and excreted .

Result of Action

The result of the compound’s action would depend on its mode of action and the biochemical pathways it is involved in. It could have a variety of effects at the molecular and cellular level .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For example, pH and temperature could affect the compound’s stability and its interactions with its targets .

Safety and Hazards

The safety data sheet for 2,5-Dichloro-3-methylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Propriétés

IUPAC Name |

2,5-dichloro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKNLUUIVGULQEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2,2-dimethyl-1-(thiophen-2-yl)propyl]acetamide](/img/structure/B1422434.png)

![methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride](/img/structure/B1422438.png)

![1-[3,4-Dihydro-1(2H)-quinolinyl]-2-(methylamino)-1-ethanone hydrochloride](/img/structure/B1422440.png)

![2-Chloro-1-{4-[(2-methylphenyl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B1422443.png)

![2-chloro-N-{2-[(2-methylcyclohexyl)oxy]ethyl}acetamide](/img/structure/B1422454.png)